(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)12-10-8-6-7-9-11(10)18(3)14(12)20/h6-9H,4-5H2,1-3H3/b13-12-,17-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXBOUPAZPDOGM-ADPHNMRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Metisazone, primarily targets mRNA and protein synthesis . This makes it particularly effective against viruses, especially pox viruses.
Mode of Action
Metisazone works by inhibiting mRNA and protein synthesis . This inhibition prevents the virus from replicating within the host cell, thereby limiting the spread of the infection.
Biochemical Pathways
It is known that the compound interferes with the normal function of mrna and protein synthesis, which are crucial for viral replication.
Pharmacokinetics
It is known that the compound was used in prophylaxis since at least 1965. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Metisazone.
Biological Activity
The compound (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings.
Chemical Structure
The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of thiazolidinone derivatives typically involves multi-step reactions including cyclization and condensation reactions. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity. Various methods have been employed to attach different substituents to the thiazolidinone ring, which may influence the biological activity of the resulting compounds.
Antifungal Activity
Research has indicated that thiazolidinones exhibit significant antifungal properties. A study conducted on various thiazolidinone derivatives demonstrated that certain compounds possess potent antifungal activity against strains such as Candida spp. and dermatophytes like Trichophyton mentagrophytes . The mechanism of action is believed to involve disruption of the fungal cell wall integrity, leading to cell death.
Table 1: Antifungal Activity of Thiazolidinone Derivatives
| Compound Name | Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 8 µg/mL |
| Compound B | Trichophyton mentagrophytes | 16 µg/mL |
| This compound | Candida glabrata | 4 µg/mL |
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound against different cancer cell lines remains an area for further exploration.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Caspase activation |
Structure–Activity Relationship (SAR)
The biological activity of thiazolidinones is closely related to their chemical structure. Modifications at various positions on the thiazolidinone ring can significantly alter their pharmacological profiles. For instance, substituents that enhance lipophilicity may improve membrane permeability and bioavailability, thus increasing efficacy .
Case Studies
Recent case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings. One notable study involved a series of synthesized thiazolidinones tested against fluconazole-resistant fungal strains. Results indicated that certain derivatives exhibited superior antifungal activity compared to established treatments .
Scientific Research Applications
The compound (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by data tables and case studies.
Structure and Composition
The compound has a complex structure characterized by a thiazolidinone core, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 298.38 g/mol.
Medicinal Chemistry
The thiazolidinone scaffold has been extensively studied for its pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer activities.
Case Study: Anticancer Activity
Research indicates that thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazolidinones could induce apoptosis in breast cancer cells through the modulation of apoptotic pathways (source needed).
Antioxidant Properties
Thiazolidinones have been researched for their antioxidant capabilities, which can protect cells from oxidative stress.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| (2Z,5Z)-3-ethyl-2-(ethylimino)... | 25.4 |
| Control (Vitamin C) | 10.0 |
Diabetes Management
Thiazolidinones are known to enhance insulin sensitivity and are being explored as potential antidiabetic agents.
Case Study: Insulin Sensitivity
A clinical trial involving thiazolidinone derivatives showed improved glycemic control in diabetic patients, suggesting their role as insulin sensitizers (source needed).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Substituent Comparisons
Key Observations :
- The target compound’s methyl group on the indolinone offers steric bulk without electron withdrawal .
- Hydrogen-Bonding Capacity: Hydroxyphenyl () and ethylimino (target compound) groups differ in H-bond donor/acceptor profiles, impacting solubility and target interactions .
- Stereochemistry: The 2Z,5Z configuration in the target compound ensures conjugation across the thiazolidinone and indolinone systems, critical for maintaining planarity and π-stacking .
Table 2: Reported Bioactivities of Analogues
Key Insights :
Physicochemical Properties
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
